molecular formula C16H15BrN2O B5030799 2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5030799
M. Wt: 331.21 g/mol
InChI Key: TUXSEQDCHXSTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromofuran moiety attached to a tetrahydropyridoindole structure, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multiple steps, starting with the preparation of the bromofuran moiety and the tetrahydropyridoindole core. One common method involves the use of Fischer indole synthesis, where a hydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The bromofuran moiety can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the indole ring, potentially converting it to a dihydroindole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The bromofuran group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

    Indole: A simpler structure without the bromofuran moiety.

    Tetrahydropyridoindole: Lacks the bromofuran group but shares the core structure.

    Bromofuran derivatives: Compounds with the bromofuran moiety but different core structures.

Uniqueness: 2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to the combination of the bromofuran and tetrahydropyridoindole structures, which may confer distinct biological activities and chemical reactivity compared to its simpler counterparts .

Properties

IUPAC Name

2-[(5-bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c17-16-6-5-11(20-16)9-19-8-7-13-12-3-1-2-4-14(12)18-15(13)10-19/h1-6,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXSEQDCHXSTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.